molecular formula C9H11N3O5 B12783963 N'-Butyroyl-5-nitro-2-furohydrazide CAS No. 92662-80-1

N'-Butyroyl-5-nitro-2-furohydrazide

Cat. No.: B12783963
CAS No.: 92662-80-1
M. Wt: 241.20 g/mol
InChI Key: RTDBERHQHSGXLN-UHFFFAOYSA-N
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Description

5-Nitro-2-furamide O-butyroxime: is an organic compound with the molecular formula C9H11N3O5. It contains a furan ring substituted with a nitro group at the 5-position and an amide group at the 2-position, along with an O-butyroxime group. This compound is part of the nitrofuran class, which is known for its diverse biological activities, including antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-furamide O-butyroxime typically involves the condensation of 5-nitro-2-furoic acid with appropriate amines and oximes. One common method includes the reaction of 5-nitro-2-furoyl chloride with butyroxime in the presence of a base such as pyridine . The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of 5-Nitro-2-furamide O-butyroxime follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. Quality control measures, including chromatography and spectroscopy, are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-2-furamide O-butyroxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Nitro-2-furamide O-butyroxime involves the reduction of the nitro group to reactive intermediates that can interact with cellular components. These intermediates can cause damage to bacterial DNA, proteins, and membranes, leading to cell death. The compound targets enzymes involved in DNA replication and repair, disrupting essential cellular processes .

Comparison with Similar Compounds

Comparison: 5-Nitro-2-furamide O-butyroxime is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different spectra of activity and potency against various microbial strains .

Properties

CAS No.

92662-80-1

Molecular Formula

C9H11N3O5

Molecular Weight

241.20 g/mol

IUPAC Name

N'-butanoyl-5-nitrofuran-2-carbohydrazide

InChI

InChI=1S/C9H11N3O5/c1-2-3-7(13)10-11-9(14)6-4-5-8(17-6)12(15)16/h4-5H,2-3H2,1H3,(H,10,13)(H,11,14)

InChI Key

RTDBERHQHSGXLN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NNC(=O)C1=CC=C(O1)[N+](=O)[O-]

Origin of Product

United States

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